An In-Depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid
An In-Depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 2,2-Dimethyl-2H-chromene-6-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies, ensuring scientific integrity and practical applicability.
Molecular Identity and Physicochemical Properties
2,2-Dimethyl-2H-chromene-6-carboxylic acid, also known as Anofinic acid, belongs to the benzopyran class of organic compounds. Its core structure features a bicyclic system where a pyran ring is fused to a benzene ring, with a carboxylic acid moiety and a gem-dimethyl group conferring specific chemical characteristics.
Table 1: Core Properties of 2,2-Dimethyl-2H-chromene-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| CAS Number | 34818-56-9 | |
| IUPAC Name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | |
| Physical State | Solid | |
| Melting Point | 160 °C | |
| Boiling Point | 427.0 ± 45.0 °C (Predicted) | |
| pKa | 4.50 ± 0.40 (Predicted) | |
| XLogP3 | 2.8 |
Structural Representation:
Caption: 2D structure of 2,2-Dimethyl-2H-chromene-6-carboxylic acid.
Spectroscopic Characterization
Definitive structural elucidation and purity assessment of 2,2-Dimethyl-2H-chromene-6-carboxylic acid rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the pyran ring, and the singlet for the two equivalent methyl groups. The carboxylic acid proton will appear as a broad singlet, typically downfield.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the aromatic and vinyl carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid group.[1] While a spectrum is noted as available in databases, specific chemical shift data is not readily accessible in the public domain.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[3]
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A strong C=O stretch from the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[3]
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C=C stretching absorptions for the aromatic and pyran rings in the 1450-1600 cm⁻¹ region.
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C-O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.22. Common fragmentation patterns for similar structures may involve the loss of a methyl group, the carboxylic acid group, or cleavage of the pyran ring.[4]
Synthesis and Purification
The synthesis of 2,2-Dimethyl-2H-chromene-6-carboxylic acid can be approached through several established synthetic routes for chromene derivatives. A plausible and commonly employed strategy involves the reaction of a suitably substituted phenol with an α,β-unsaturated carbonyl compound or its equivalent.
Synthetic Strategy: Knoevenagel Condensation followed by Cyclization
A potential synthetic route could involve the Knoevenagel condensation of 4-hydroxybenzaldehyde with a suitable active methylene compound, followed by subsequent reactions to form the pyran ring and introduce the gem-dimethyl group.[5][6]
Conceptual Workflow for Synthesis:
Caption: Conceptual synthesis workflow for 2,2-Dimethyl-2H-chromene-6-carboxylic acid.
Step-by-Step Protocol (Illustrative):
-
Protection of the Carboxylic Acid: 4-Hydroxybenzoic acid is first protected, for instance, by converting it to its methyl or ethyl ester, to prevent its interference in subsequent steps.
-
O-Alkylation: The protected 4-hydroxybenzoate is reacted with 3-chloro-3-methyl-1-butyne in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the corresponding propargyl ether.
-
Claisen Rearrangement and Cyclization: The propargyl ether undergoes a thermal or acid-catalyzed Claisen-type rearrangement followed by intramolecular hydroalkoxylation to construct the 2,2-dimethyl-2H-chromene ring system.
-
Deprotection: The protecting group on the carboxylic acid is removed, typically by hydrolysis under acidic or basic conditions, to yield the final product.
Purification
Purification of the final compound is critical to remove any unreacted starting materials, byproducts, or residual solvents.
-
Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is crucial and would need to be determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Potential solvent systems could include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent gradient, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the desired product from impurities.
Biological and Pharmacological Significance
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7] These activities are highly dependent on the substitution pattern on the chromene ring.
While specific studies on the biological activity of 2,2-Dimethyl-2H-chromene-6-carboxylic acid are limited in publicly available literature, the general class of chromene carboxylic acids has been investigated for various therapeutic applications. For instance, some chromene derivatives have shown potential as anticancer agents.[8] The presence of both the chromene nucleus and a carboxylic acid moiety suggests potential for various biological interactions.
It has been noted that 2,2-Dimethyl-2H-chromene-6-carboxylic acid is a natural product found in organisms such as Aspergillus duricaulis and Curvularia fallax.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-Dimethyl-2H-chromene-6-carboxylic acid is classified with the following hazards:
Recommended Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
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